4-{[1-(5-Phenyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]methoxy}pyridine
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Overview
Description
4-{[1-(5-Phenyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]methoxy}pyridine is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(5-Phenyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]methoxy}pyridine typically involves multiple steps, starting with the preparation of the core heterocyclic structuresThe reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process. Additionally, purification methods like crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-{[1-(5-Phenyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]methoxy}pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert certain functional groups within the molecule to their corresponding reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like LiAlH4, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of appropriate solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
4-{[1-(5-Phenyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]methoxy}pyridine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Research into its pharmacological properties may reveal therapeutic applications, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It can be used in the development of new materials, such as polymers or advanced coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 4-{[1-(5-Phenyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]methoxy}pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the nature of the target and the pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with oxazole, piperidine, and pyridine rings, such as:
- 1,3-Oxazole
- 1,2,4-Oxadiazole
- 1,4-Bis(5-phenyl-2-oxazolyl)benzene .
Uniqueness
What sets 4-{[1-(5-Phenyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]methoxy}pyridine apart is its specific combination of functional groups and ring structures, which confer unique chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
(5-phenyl-1,2-oxazol-3-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c25-21(19-13-20(27-23-19)17-6-2-1-3-7-17)24-12-4-5-16(14-24)15-26-18-8-10-22-11-9-18/h1-3,6-11,13,16H,4-5,12,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOAEJKNQPCPPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NOC(=C2)C3=CC=CC=C3)COC4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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